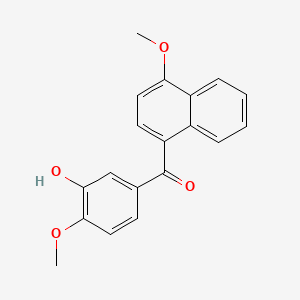
(3-Hydroxy-4-methoxyphenyl)-(4-methoxynaphthalen-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydroxy-4-méthoxyphényl)-(4-méthoxynaphthalèn-1-yl)méthanone est un composé organique appartenant à la classe des cétones aromatiques. Ce composé se caractérise par la présence de structures phénoliques et naphtaléniques, qui contribuent à ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la (3-Hydroxy-4-méthoxyphényl)-(4-méthoxynaphthalèn-1-yl)méthanone implique généralement la condensation de la 3-hydroxy-4-méthoxybenzaldéhyde avec l'acide 4-méthoxynaphthalène-1-carboxylique. La réaction est généralement effectuée en présence d'un catalyseur approprié, tel que l'acide p-toluènesulfonique, sous reflux. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne.
Méthodes de production industrielle : À l'échelle industrielle, la production de ce composé peut impliquer des processus catalytiques plus efficaces et des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Les réacteurs à flux continu et les techniques de purification avancées, telles que la chromatographie liquide haute performance, sont souvent utilisés pour atteindre une production à grande échelle.
Types de réactions:
Oxydation : Le groupe hydroxyle phénolique du composé peut subir une oxydation pour former des quinones.
Réduction : Le groupe carbonyle peut être réduit pour former l'alcool correspondant.
Substitution : Les groupes méthoxy peuvent participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.
Substitution : Des réactifs tels que l'hydrure de sodium et les halogénures d'alkyle sont utilisés pour les réactions de substitution nucléophile.
Principaux produits :
Oxydation : Quinones et composés apparentés.
Réduction : Dérivés d'alcools.
Substitution : Divers composés aromatiques substitués.
4. Applications de la recherche scientifique
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antioxydantes et anti-inflammatoires.
Médecine : Enquête sur son utilisation potentielle dans le développement de médicaments, en particulier pour sa capacité à interagir avec des cibles biologiques.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
5. Mécanisme d'action
Le mécanisme d'action de la (3-Hydroxy-4-méthoxyphényl)-(4-méthoxynaphthalèn-1-yl)méthanone implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Les structures phénoliques et naphtaléniques du composé lui permettent de former des liaisons hydrogène et des interactions π-π avec ces cibles, conduisant à la modulation de leur activité. Cela peut entraîner divers effets biologiques, tels que l'inhibition de l'activité enzymatique ou la modification des voies de signalisation des récepteurs.
Composés similaires :
- (4-Hydroxyphényl)-(4-méthoxynaphthalèn-1-yl)méthanone
- (3-Méthoxy-4-hydroxyphényl)-(4-méthoxynaphthalèn-1-yl)méthanone
- (3-Hydroxy-4-méthoxyphényl)-(4-hydroxynaphthalèn-1-yl)méthanone
Comparaison : Comparée à ces composés similaires, la (3-Hydroxy-4-méthoxyphényl)-(4-méthoxynaphthalèn-1-yl)méthanone est unique en raison de son motif de substitution spécifique, qui influence sa réactivité chimique et son activité biologique. La présence de groupes hydroxyle et méthoxy à des positions spécifiques permet des interactions distinctes avec les cibles moléculaires, ce qui en fait un composé précieux pour diverses applications.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (3-Hydroxy-4-methoxyphenyl)-(4-methoxynaphthalen-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phenolic and naphthalenic structures allow it to form hydrogen bonds and π-π interactions with these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
- (4-Hydroxyphenyl)-(4-methoxynaphthalen-1-yl)methanone
- (3-Methoxy-4-hydroxyphenyl)-(4-methoxynaphthalen-1-yl)methanone
- (3-Hydroxy-4-methoxyphenyl)-(4-hydroxynaphthalen-1-yl)methanone
Comparison: Compared to these similar compounds, (3-Hydroxy-4-methoxyphenyl)-(4-methoxynaphthalen-1-yl)methanone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both hydroxyl and methoxy groups in specific positions allows for distinct interactions with molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C19H16O4 |
|---|---|
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
(3-hydroxy-4-methoxyphenyl)-(4-methoxynaphthalen-1-yl)methanone |
InChI |
InChI=1S/C19H16O4/c1-22-17-10-8-15(13-5-3-4-6-14(13)17)19(21)12-7-9-18(23-2)16(20)11-12/h3-11,20H,1-2H3 |
Clé InChI |
YDQSNBGMHFUAEF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(C3=CC=CC=C32)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



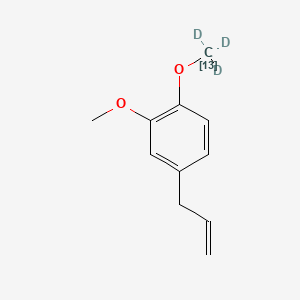

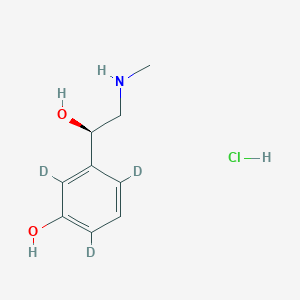
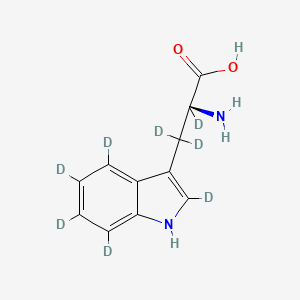

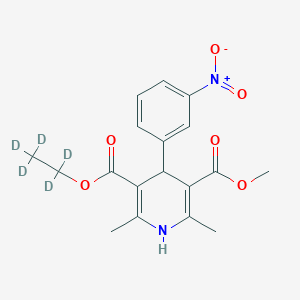
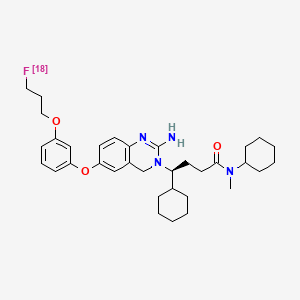

![5-[[2,3,5,6-Tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12408967.png)
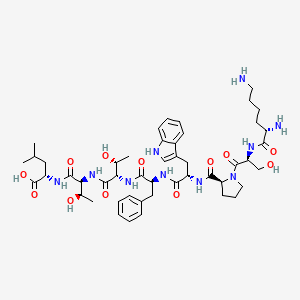
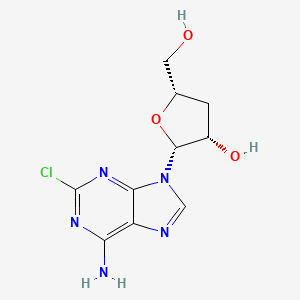
![(13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine;(2R)-2-hydroxybutanedioic acid](/img/structure/B12408974.png)

